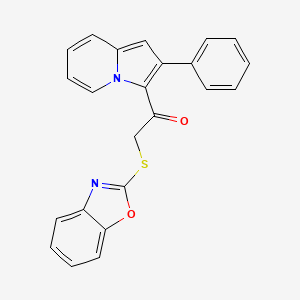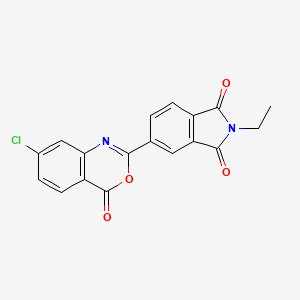
2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone
描述
2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone, also known as BITE, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BITE is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone is not fully understood, but studies have shown that it exerts its effects through various pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of various genes involved in cell cycle arrest, apoptosis, and differentiation, which contribute to its anticancer effects. Moreover, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation, contributing to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells. Moreover, this compound has been shown to reduce oxidative stress and inflammation in various cell types, contributing to its neuroprotective and anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
实验室实验的优点和局限性
2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potent anticancer, neuroprotective, and anti-inflammatory effects. However, this compound has some limitations, including its potential toxicity, limited solubility, and lack of in vivo studies.
未来方向
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone, including the optimization of its synthesis methods, the investigation of its in vivo effects, and the development of this compound-based therapeutics. Moreover, the potential of this compound as a diagnostic tool for cancer and neurodegenerative diseases should be explored. Furthermore, the investigation of the synergistic effects of this compound with other compounds and its combination therapy could enhance its therapeutic potential. Finally, the development of this compound-based drug delivery systems could improve its pharmacokinetics and reduce its toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions of this compound have been discussed in this paper. This compound has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential.
科学研究应用
2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Moreover, this compound has been studied for its anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-phenylindolizin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c26-20(15-28-23-24-19-11-4-5-12-21(19)27-23)22-18(16-8-2-1-3-9-16)14-17-10-6-7-13-25(17)22/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRDYMLAZAWIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)CSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3617219.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3617220.png)
![2-(4-methylphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3617237.png)
![4-{[3-(5-chloro-2-thienyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3617243.png)
![2-(3-chlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B3617249.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3617251.png)

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B3617275.png)

![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-cyclopentylpropanamide](/img/structure/B3617288.png)
![2-[4-(2-methoxyphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B3617295.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3617314.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3617322.png)
![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3617326.png)